1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride
Description
The compound 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride is a substituted pyrazine derivative featuring an ethoxy group at the 6-position of the pyrazine ring and a methanamine side chain, which is protonated as a dihydrochloride salt. The ethoxy group likely enhances lipophilicity and metabolic stability compared to unsubstituted analogs, while the dihydrochloride salt form improves aqueous solubility for formulation purposes .
The closest analogs discussed in the evidence include pyrazine- and pyridine-based amines (e.g., 1-(2-pyridin-3-ylphenyl)methanamine dihydrochloride in and 3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine dihydrochloride in ). These analogs share structural motifs such as aromatic heterocycles and amine functionalities, which are critical for binding to biological targets like receptors or enzymes.
Properties
IUPAC Name |
(6-ethoxypyrazin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-2-11-7-5-9-4-6(3-8)10-7;;/h4-5H,2-3,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEFCCHBLLIMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CN=C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride typically involves the reaction of 6-ethoxypyrazine with methanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethoxypyrazin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
1-(6-Ethoxypyrazin-2-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-ethoxypyrazin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally or functionally related compounds from the evidence, highlighting key differences and similarities:
Key Observations
Structural Diversity: While all compounds feature aromatic rings and amine groups, their core heterocycles (pyrazine, pyridazine, imidazole) and substituents dictate distinct biological activities. For example: Pyridazine derivatives () are linked to CNS activity due to morpholinoethylamino groups enhancing blood-brain barrier penetration. Ethanolamine derivatives () prioritize H1-receptor binding via diphenylmethoxy and dimethylamine groups.
Salt Forms: Dihydrochloride salts (e.g., ) are common in pharmaceuticals to improve solubility and stability. However, the ethoxy group in the hypothetical pyrazine derivative may confer unique pharmacokinetic advantages over non-ether analogs.
Synthetic Routes: Pyridazine-based compounds () are synthesized via nucleophilic substitution (e.g., 3-chloro-4-methyl-6-phenylpyridazine reacting with N-(2-aminoethyl)morpholine). Biphenyl-pyridine analogs () likely require cross-coupling strategies (e.g., Suzuki-Miyaura for aryl-aryl bonds).
Recommendations for Further Study
Synthesis Optimization : Adapt methods from (pyridazine dihydrochloride synthesis) to target the ethoxypyrazine analog.
Structure-Activity Relationship (SAR) Studies : Compare ethoxy vs. methoxy or hydroxy substituents to evaluate metabolic stability.
Biological Screening: Test against CNS targets (e.g., serotonin or dopamine receptors) based on morpholinoethylamino analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
